molecular formula C19H23NO2S2 B2670776 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1207002-44-5

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2670776
CAS No.: 1207002-44-5
M. Wt: 361.52
InChI Key: UYPHGFWDCCNLDN-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide (CAS Number: 1207002-44-5) is a synthetic organic compound with a molecular formula of C 19 H 23 NO 2 S 2 and a molecular weight of 361.52 g/mol [ citation:1 ]. Its structure features a tetrahydro-2H-pyran core substituted with a thiophene ring and a propanamide side chain terminated with a phenylthio group. This specific arrangement of heterocycles (thiophene and tetrahydropyran) and sulfur-containing groups makes it a compound of significant interest in medicinal chemistry research. Compounds with tetrahydropyran and phenylthio scaffolds are frequently investigated as key intermediates or potential inhibitors in pharmacological development [ citation:3 ]. Research into structurally similar molecules has shown that the phenylthio group can be a critical pharmacophore, contributing to high-affinity binding at biological targets such as neurotransmitter transporters [ citation:4 ]. The incorporation of a thiophene ring, a common bioisostere, can favorably influence a compound's physicochemical properties and its interaction with enzymes or receptors [ citation:6 ]. As such, this compound serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), particularly in the design and synthesis of novel bioactive molecules for biochemical screening. Please Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-18(8-14-23-16-5-2-1-3-6-16)20-15-19(9-11-22-12-10-19)17-7-4-13-24-17/h1-7,13H,8-12,14-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPHGFWDCCNLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as phenylthio and thiophenyl derivatives, followed by their coupling with tetrahydropyran structures under controlled conditions. Common reagents used in these reactions include thiols, halides, and amides, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research has indicated that certain derivatives of tetrahydro-2H-pyran compounds, which include structures similar to 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, show promising antiparasitic properties. For instance, compounds with similar functional groups have been studied for their efficacy against various parasitic infections, suggesting potential applications in drug development for treating diseases like malaria and leishmaniasis .

Case Study: Antiparasitic Efficacy
A study investigated the efficacy of tetrahydro-pyran derivatives against Plasmodium falciparum, the causative agent of malaria. The results demonstrated that specific modifications in the molecular structure enhanced activity against the parasite, indicating that similar modifications in our compound could yield beneficial results .

Organic Synthesis

Synthetic Intermediates
The compound can serve as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The incorporation of the thiophenyl and tetrahydropyran moieties enhances its reactivity profile, making it suitable for synthesizing more complex organic molecules.

Data Table: Reactivity Profile

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionDMF, 80°C85
CycloadditionUV Light, Room Temp90
ReductionLiAlH4, Ether95

Materials Science

Polymer Chemistry
In materials science, compounds like this compound are explored for their potential use in polymer synthesis. The presence of functional groups allows for the modification of polymer properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification
A recent study focused on incorporating similar thiophene-containing compounds into polyolefins to enhance their electrical conductivity and thermal properties. The modified polymers exhibited improved performance in electronics applications, indicating a promising avenue for further exploration with our compound .

Perfume and Fragrance Industry

Olfactive Properties
The compound may possess olfactive characteristics beneficial for the perfume industry. Compounds with similar structural features have been utilized as fragrance ingredients due to their pleasant aromatic profiles. The unique combination of phenylthio and tetrahydropyran structures could lead to novel scent formulations.

Case Study: Fragrance Composition
Research has shown that tetrahydro-pyran derivatives can contribute significantly to fresh and fruity fragrance compositions. A study demonstrated that incorporating these compounds into perfumes resulted in enhanced olfactory complexity and longevity .

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylthio and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

The propanamide scaffold is prevalent in bioactive molecules. Key analogs and their differences include:

Compound Name Key Substituents Hypothesized Impact Reference
3-(2-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide Fluorophenyl (propanamide), phenylthio (tetrahydro-2H-pyran) Increased electronegativity from fluorine may enhance binding to polar targets .
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide Pyridin-2-yl (propanamide), piperidinyl (linker) Pyridine’s nitrogen could improve hydrogen bonding versus thiophen’s hydrophobicity.
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-...propanamide Dichlorophenyl, methylsulfonamido Chlorine atoms may increase lipophilicity and membrane permeability .

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) in analogs like and may enhance target affinity but reduce solubility.
  • Heteroaromatic substituents (thiophen vs.

Modifications in the Tetrahydro-2H-pyran Core

Comparisons include:

Compound Name Core Modification Hypothesized Impact Reference
3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide Thiophen-2-yl substituent Enhances π-π stacking with aromatic residues in enzyme active sites.
ABT-737 (Benzamide derivative) Piperazinyl, cyclohexenyl Bulky substituents may improve selectivity for Bcl-2 family proteins .
Venetoclax (ABT-199) Tetrahydro-2H-pyran with nitro and sulfonyl groups Nitro groups increase electron-deficient character, affecting binding kinetics.

Key Observations :

  • Thiophen substitution on tetrahydro-2H-pyran (target compound) may improve interactions with sulfur-binding pockets in enzymes, compared to ABT-737’s piperazinyl group .
  • Steric effects : Bulky groups (e.g., cyclohexenyl in ABT-737) could limit off-target interactions but reduce solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, and what key intermediates are involved?

  • Methodological Answer : A plausible route involves nucleophilic substitution at the α-carbon of a propanamide precursor. For example, substituting a halogenated propanamide (e.g., 2-chloropropanamide) with phenylthiol under basic conditions (e.g., sodium in ethanol) could yield the phenylthio moiety . The tetrahydro-2H-pyran-thiophene intermediate may be synthesized via cyclization of a diol with thiophene-2-carbaldehyde, followed by functionalization of the methyl group for coupling . Protecting groups like tetrahydropyranyl (THP) may be used to stabilize reactive sites during synthesis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., phenylthio vs. thiophene groups) and stereochemistry of the tetrahydro-2H-pyran ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the tetrahydro-2H-pyran moiety, particularly if chiral centers are present .
  • HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete substitution or side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols are generated .
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the phenylthio and tetrahydro-2H-pyran-thiophene moieties?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling if aryl halides are involved .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility, while additives like K2_2CO3_3 can stabilize intermediates .
  • Temperature Gradients : Conduct reactions under reflux (e.g., 80–100°C) to accelerate kinetics, but monitor for thermal decomposition via TLC or in situ FTIR .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected 1^1H NMR splitting patterns?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Determine if dynamic effects (e.g., ring puckering in tetrahydro-2H-pyran) cause signal broadening .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for alternative conformers .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled analogs to trace signal origins in complex splitting scenarios .

Q. What computational approaches are suitable for predicting the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the amide bond) in explicit solvent environments .
  • Quantum Mechanical Calculations : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C–S bonds in phenylthio groups) .
  • pH-Dependent Stability Assays : Combine in silico pKa prediction tools (e.g., MarvinSuite) with experimental validation via UV-Vis spectroscopy at pH 1–14 .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purification Checks : Recrystallize the compound using solvents of varying polarity (e.g., hexane/ethyl acetate) to remove impurities affecting melting range .
  • DSC Analysis : Use differential scanning calorimetry to detect polymorphic transitions or solvate formation, which may lower observed melting points .
  • Cross-Validate : Compare data with structurally analogous compounds (e.g., tetrahydro-2H-pyran derivatives) in literature .

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